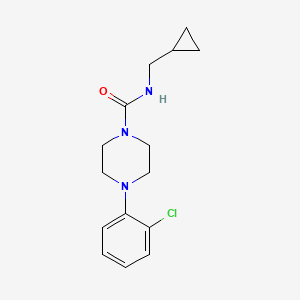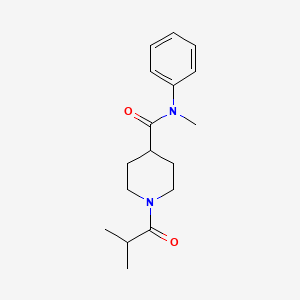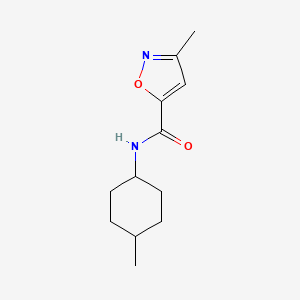![molecular formula C13H18FNO B7509034 N-[(4-fluoro-3-methylphenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7509034.png)
N-[(4-fluoro-3-methylphenyl)methyl]-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-fluoro-3-methylphenyl)methyl]-2,2-dimethylpropanamide, also known as FMMDP is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
作用機序
N-[(4-fluoro-3-methylphenyl)methyl]-2,2-dimethylpropanamide exerts its effects by modulating various cellular signaling pathways. In neurology, this compound has been shown to activate the Nrf2-ARE pathway, which regulates the expression of antioxidant enzymes and reduces oxidative stress in the brain. In psychiatry, this compound has been shown to modulate the levels of neurotransmitters such as serotonin and dopamine by inhibiting the reuptake of these neurotransmitters. In oncology, this compound induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In neurology, this compound reduces oxidative stress and inflammation in the brain, leading to neuroprotection. In psychiatry, this compound modulates the levels of neurotransmitters such as serotonin and dopamine, leading to antidepressant effects. In oncology, this compound induces apoptosis in cancer cells, leading to anticancer effects.
実験室実験の利点と制限
N-[(4-fluoro-3-methylphenyl)methyl]-2,2-dimethylpropanamide has several advantages for lab experiments, including its high purity and stability. However, its limitations include its high cost and limited availability.
将来の方向性
There are several potential future directions for research on N-[(4-fluoro-3-methylphenyl)methyl]-2,2-dimethylpropanamide. In neurology, further studies could focus on the neuroprotective effects of this compound in various neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, further studies could focus on the antidepressant effects of this compound in different animal models and clinical trials. In oncology, further studies could focus on the anticancer effects of this compound in different types of cancer and the underlying mechanisms of action.
Conclusion:
This compound is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new therapies for various diseases.
合成法
The synthesis of N-[(4-fluoro-3-methylphenyl)methyl]-2,2-dimethylpropanamide involves the reaction of 4-fluoro-3-methylbenzyl chloride with 2,2-dimethylpropionyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain this compound in its pure form.
科学的研究の応用
N-[(4-fluoro-3-methylphenyl)methyl]-2,2-dimethylpropanamide has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In psychiatry, this compound has been studied for its potential use as an antidepressant due to its ability to modulate the levels of neurotransmitters such as serotonin and dopamine. In oncology, this compound has been shown to have anticancer properties by inducing apoptosis in cancer cells.
特性
IUPAC Name |
N-[(4-fluoro-3-methylphenyl)methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-9-7-10(5-6-11(9)14)8-15-12(16)13(2,3)4/h5-7H,8H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFVTRKYQRNWCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC(=O)C(C)(C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[4-(dimethylcarbamoyl)piperazin-1-yl]acetate](/img/structure/B7508965.png)


![(2-Methylfuran-3-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7509002.png)

![(3-Methyl-1,2-oxazol-5-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7509009.png)

![1,3-dimethyl-5-[(E)-3-(3-methylpiperidin-1-yl)-3-oxoprop-1-enyl]pyrimidine-2,4-dione](/img/structure/B7509024.png)

![N-[(4-fluoro-3-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7509048.png)



